(R)-Ibuprofenyl-CoA
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPNTKLVZJJLA-FTEDYNDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347967 | |
| Record name | Ibuprofenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135027-64-4 | |
| Record name | Ibuprofenyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology of Ibuprofenyl Coa Formation
Acyl-CoA Synthetase-Mediated Thioesterification of Ibuprofen (B1674241)
The formation of ibuprofenyl-CoA is catalyzed by members of the acyl-CoA synthetase (ACS) family of enzymes. wikipedia.org These enzymes "activate" carboxylic acids by ligating them to coenzyme A (CoA), a process that is fundamental to the metabolism of fatty acids and various xenobiotics. wikipedia.orgresearchgate.net In the case of ibuprofen, this thioesterification is the committing step in its metabolic chiral inversion pathway. nih.govnih.gov
The acyl-CoA synthetase superfamily is characterized by a broad range of substrate specificities. researchgate.netdrugbank.com While many are specific for fatty acids of varying chain lengths, certain members exhibit promiscuity, allowing them to activate other substrates, including aromatic carboxylic acids like ibuprofen. frontiersin.org
Research has shown that enzymes such as the human acyl-CoA synthetase ACSM2A are capable of converting aromatic substrates, including ibuprofen. frontiersin.org Studies using human liver extracts have demonstrated that propionic acid-class NSAIDs, a group to which ibuprofen belongs, exhibit robust interactions with coenzyme A. news-medical.net This selectivity appears to be governed by specific ACS isoforms, with evidence pointing towards a significant role for Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1). news-medical.net The ability of these enzymes to recognize and process a xenobiotic compound like ibuprofen, which is structurally distinct from endogenous fatty acids, highlights their substrate promiscuity. However, the reaction is not universal across all NSAIDs, indicating a defined structural requirement for a molecule to serve as a substrate. For instance, salicylic acid does not show the same robust binding interaction with CoA in these assays. news-medical.net
Evidence strongly implicates long-chain acyl-CoA synthetases (LACS) in the formation of ibuprofenyl-CoA. A LACS partially purified from rat liver microsomes was shown to use (R)-ibuprofen as a substrate. nih.gov Further supporting this, studies on the inhibition of ibuprofenyl-CoA formation showed that long-chain fatty acids like palmitic acid (Ki = 0.005 mM) and medium-chain fatty acids like octanoic acid (Ki = 0.19 mM) could inhibit the reaction, whereas the short-chain propionic acid had no effect. nih.gov This inhibition pattern suggests that the enzyme(s) responsible for ibuprofen activation are those normally involved in medium- and long-chain fatty acid metabolism. nih.gov ACSL1, a predominant LACS isoform in the liver, is specifically implicated in the CoA conjugation of propionic acid-class NSAIDs. news-medical.netmdpi.com
The thioesterification of ibuprofen is an energy-dependent process requiring the hydrolysis of adenosine (B11128) triphosphate (ATP). The reaction proceeds in two steps, a mechanism common to the adenylate-forming enzyme superfamily. drugbank.comnih.gov
Adenylation: Ibuprofen reacts with ATP to form an ibuprofenyl-adenylate intermediate and pyrophosphate (PPi). nih.gov
Thioesterification: The activated carboxyl group is then transferred from the adenylate intermediate to the sulfhydryl group of coenzyme A, releasing adenosine monophosphate (AMP) and forming the final product, ibuprofenyl-CoA. wikipedia.org
Stereoselective Activation of Ibuprofen to Ibuprofenyl-CoA
A key feature of ibuprofen metabolism is its unidirectional chiral inversion from the (R)- to the (S)-enantiomer. nih.gov This stereoselectivity is imparted during the initial activation step to ibuprofenyl-CoA.
The enzymes that catalyze the formation of ibuprofenyl-CoA are present in specific subcellular compartments, primarily the microsomes and mitochondria of liver cells. nih.gov Studies comparing the efficiency of ibuprofenyl-CoA formation in different rat liver fractions found that microsomes were the most efficient, followed by mitochondria and whole liver homogenate. nih.gov Human liver homogenates were also capable of forming ibuprofenyl-CoA, although less efficiently than rat liver homogenates. nih.gov The localization in these organelles aligns with their central role in fatty acid metabolism and xenobiotic detoxification. The subsequent steps of the chiral inversion pathway, epimerization and hydrolysis, also occur within these compartments, particularly in the mitochondria and cytosol. nih.govresearchgate.net
Data Tables
Table 1: Efficiency of (R)-Ibuprofenyl-CoA Formation in Liver Fractions
This table summarizes the kinetic parameters for the formation of ibuprofenyl-CoA from (R)-ibuprofen in various liver tissue preparations from rat and human sources. The efficiency is represented by the Vmax/KM ratio.
| Tissue Fraction | Species | Vmax/KM (ml/min/mg protein) | Citation |
| Whole Liver Homogenate | Rat | 0.022 ± 0.005 | nih.gov |
| Whole Liver Homogenate | Human | 0.005 ± 0.004 | nih.gov |
| Liver Microsomes | Rat | 0.047 ± 0.019 | nih.gov |
| Liver Mitochondria | Rat | 0.027 ± 0.017 | nih.gov |
Table 2: Inhibitors of this compound Formation
This table lists various compounds tested for their ability to inhibit the formation of this compound in rat liver homogenates, along with their inhibition constants (Ki).
| Inhibitor | Type | Ki (mM) | Citation |
| Palmitic Acid | Long-Chain Fatty Acid | 0.005 | nih.gov |
| Octanoic Acid | Medium-Chain Fatty Acid | 0.19 | nih.gov |
| Propionic Acid | Short-Chain Fatty Acid | No effect | nih.gov |
| (S)-Ibuprofen | Ibuprofen Enantiomer | 0.095 | nih.gov |
| Bezafibrate (B1666932) | Xenobiotic | 0.85 | nih.gov |
Mechanism and Enzymology of Chiral Inversion of Ibuprofenyl Coa
Pathways of (R)-Ibuprofenyl-CoA Epimerization to (S)-Ibuprofenyl-CoA
The inversion of (R)-ibuprofen to (S)-ibuprofen is a three-step metabolic pathway. doi.orgresearchgate.net First, the (R)-enantiomer is stereoselectively activated to form this compound. doi.orgresearchgate.net This is followed by the epimerization of the thioester to (S)-Ibuprofenyl-CoA, which is the central step in the chiral inversion. doi.orgresearchgate.net Finally, the (S)-Ibuprofenyl-CoA is hydrolyzed to release the pharmacologically active (S)-ibuprofen. researchgate.netnih.gov
Role of α-Methylacyl-CoA Racemase (AMACR / P504S) in Stereoconversion
The key enzyme responsible for the epimerization of this compound to its (S)-epimer is α-methylacyl-CoA racemase (AMACR), also known as 2-arylpropionyl-CoA epimerase or P504S. doi.orgnih.govnih.gov AMACR is a crucial enzyme in the metabolism of branched-chain fatty acids and is also responsible for the pharmacological activation of ibuprofen (B1674241) and related 2-arylpropionic acid drugs ('profens'). nih.govnih.gov This enzyme is found in both the cytosol and mitochondria and catalyzes the chiral inversion step that is central to the metabolism of these compounds. doi.orgnih.gov AMACR facilitates the stereochemical inversion at the α-carbon of the acyl-CoA thioester, enabling the conversion of the this compound to (S)-Ibuprofenyl-CoA. nih.govnih.gov
Enolate Intermediate Formation and Proton Transfer Mechanisms
The catalytic mechanism of AMACR does not require any cofactors and proceeds via a stepwise 1,1-proton transfer. nih.gov The enzyme's active site facilitates the removal of the proton from the C-2 carbon (the α-carbon) of the Ibuprofenyl-CoA substrate. nih.govnih.gov This deprotonation step results in the formation of a planar enolate intermediate. researchgate.netnih.govnih.gov The subsequent reprotonation of this symmetrical intermediate is not stereospecific and can occur from either face of the enolate, leading to the formation of either the (S)- or (R)-epimer of Ibuprofenyl-CoA. nih.govnorthampton.ac.uk This process effectively racemizes the Ibuprofenyl-CoA. nih.govnih.gov
Stereochemical Consequences of Chiral Inversion at the Coenzyme A Thioester Level
This unidirectionality is a consequence of the high stereoselectivity of the preceding step in the metabolic pathway: the formation of the CoA thioester. doi.orgnih.gov The enzyme responsible for this initial activation, likely a long-chain acyl-CoA synthetase, selectively acts on (R)-ibuprofen. doi.orgnih.gov Therefore, predominantly this compound is formed and enters the epimerization step. doi.orgnih.gov The resulting (S)-Ibuprofenyl-CoA is then rapidly hydrolyzed by thioesterases to release the free (S)-ibuprofen, which is then available to exert its therapeutic effects. researchgate.netnih.gov
Regulation of Ibuprofenyl-CoA Epimerase Activity
Kinetic Characterization of Epimerization Rates
Studies using rat and human liver preparations have demonstrated that the epimerization of Ibuprofenyl-CoA is a rapid and efficient process. nih.gov In rat liver homogenates, the epimerization of either (R)- or (S)-Ibuprofenyl-CoA is complete and occurs at a much faster rate than the subsequent hydrolysis of the thioester. nih.govnih.gov
Research on a recombinant form of the 2-arylpropionyl-CoA epimerase expressed in E. coli reported a specific activity of 2.6 nmol/min/mg of protein. doi.org The efficiency of the reaction varies across different subcellular compartments. In rats, liver mitochondria are the most efficient at both epimerizing and hydrolyzing Ibuprofenyl-CoA, while the cytosol shows substantial epimerization capability but is the poorest at hydrolysis. nih.gov Human liver homogenates have been found to be less efficient at epimerizing Ibuprofenyl-CoA compared to rat liver homogenates. nih.gov
| Liver Fraction | Epimerization Activity | Hydrolysis Activity |
|---|---|---|
| Mitochondria | Most Efficient | Most Efficient |
| Cytosol | Substantial | Poorest |
| Microsomes | Very Little | Moderate |
| Whole Homogenate | Complete & Rapid | Slower than Epimerization |
Data synthesized from studies on rat liver preparations. nih.gov
Allosteric Modulation and Post-Translational Control of Racemase Activity
The regulation of AMACR is critical for managing the metabolic flux of various branched-chain fatty acids and xenobiotics like ibuprofen. This regulation is achieved through a combination of inhibitory molecules and covalent modifications to the enzyme itself.
A number of inhibitors for AMACR have been identified, although their classification as purely allosteric modulators is not yet fully established. Many of the known inhibitors act through competitive or uncompetitive mechanisms. For instance, certain pyrazoloquinolines and pyrazolopyrimidines have been identified as potent inhibitors of AMACR. Kinetic analyses have shown that some of these compounds exhibit uncompetitive or mixed competitive inhibition, suggesting that they may bind to sites distinct from the active site, a characteristic of allosteric regulation. However, definitive identification of allosteric binding sites and the precise mechanisms of modulation are areas of ongoing research.
In contrast to the developing understanding of allosteric modulation, significant strides have been made in identifying a range of post-translational modifications that AMACR undergoes. These modifications represent a critical layer of cellular control over the enzyme's function. Key PTMs identified on AMACR include phosphorylation, succinylation, ubiquitination, and acetylation. These modifications occur at specific amino acid residues within the enzyme's structure and have the potential to alter its catalytic activity, stability, and interaction with other proteins.
The table below summarizes the identified post-translational modifications of human AMACR, highlighting the affected residues. The functional consequences of these modifications on the racemase activity are a subject of active investigation.
| Modification | Affected Residues |
|---|---|
| Phosphorylation | S39, Y41, S113, S115, Y126, S130, S314, S324, F345, Y365 |
| Succinylation | K58, K87, R101, R118, K135, E205, K268, E277, K379 |
| Ubiquitination | K58, R101, K135, K371 |
| Acetylation | K58, R118, K270, E277, E355 |
While the precise impact of each of these modifications on the kinetics of ibuprofenyl-CoA racemization is yet to be fully elucidated, the extensive nature of these PTMs suggests a sophisticated regulatory network. For example, phosphorylation can introduce a negative charge that may induce conformational changes, thereby altering substrate binding or catalytic efficiency. Similarly, ubiquitination can target the enzyme for degradation, thus controlling its cellular levels. Acetylation and succinylation, by neutralizing or reversing the charge of lysine (B10760008) residues, can also be expected to influence protein structure and function.
The convergence of multiple PTMs on the same residues, such as the modification of K58 by succinylation, ubiquitination, and acetylation, points towards a complex interplay and potential for "crosstalk" between different regulatory pathways. Understanding how these modifications individually and collectively modulate AMACR activity is a key area for future research into the metabolism of ibuprofen and other related compounds.
Enzymatic Hydrolysis and Further Biotransformation of Ibuprofenyl Coa
Hydrolytic Cleavage of Ibuprofenyl-CoA Thioester
The hydrolysis of the ibuprofenyl-CoA thioester to release free ibuprofen (B1674241) and coenzyme A is a critical step in the metabolic pathway. This process is catalyzed by a family of enzymes known as acyl-CoA thioesterases.
Research has identified two key human acyl-CoA thioesterases, ACOT-1 and ACOT-2, that are capable of efficiently hydrolyzing 2-arylpropionyl-CoA (2-APA-CoA) esters, a class of molecules that includes ibuprofenyl-CoA. nih.gov These enzymes play a significant role in the chiral inversion pathway of ibuprofen and other profen drugs. nih.gov
The enzymatic hydrolysis of ibuprofenyl-CoA occurs in different subcellular compartments, with varying efficiencies. Studies in both rat and human liver tissues have elucidated the distribution of this hydrolytic activity.
Mitochondria: This organelle has been identified as the most efficient site for both the epimerization and hydrolysis of ibuprofenyl-CoA in rat liver. nih.gov
Microsomes: Rat liver microsomes exhibit a rate of ibuprofenyl-CoA hydrolysis that is comparable to that of the whole liver homogenate. However, their capacity for epimerization is very low. nih.gov
Cytosol: In contrast, the cytosol of rat liver cells shows substantial epimerization activity but is the least efficient compartment for the hydrolysis of ibuprofenyl-CoA. nih.gov
| Subcellular Fraction | Hydrolysis Activity | Epimerization Activity |
|---|---|---|
| Mitochondria | High | High |
| Microsomes | Moderate | Very Low |
| Cytosol | Low | High |
While it is established that human recombinant ACOT-1 and ACOT-2 can efficiently hydrolyze various 2-APA-CoA substrates, specific kinetic parameters (Km and Vmax) for the hydrolysis of ibuprofenyl-CoA by these purified enzymes are not extensively documented in publicly available literature. However, studies on the formation of ibuprofenyl-CoA in liver homogenates provide some insight into the kinetics of this metabolic pathway. For instance, the Vmax/KM for the formation of ibuprofenyl-CoA in rat whole liver homogenate is approximately fourfold more efficient than in human whole liver homogenate. nih.gov
Divergent Metabolic Fates of Ibuprofenyl-CoA in Prokaryotic Systems
In contrast to the metabolic pathways in mammals, which primarily focus on chiral inversion and subsequent conjugation, certain prokaryotic organisms have evolved the capacity to utilize ibuprofen as a sole carbon and energy source. This degradative process also proceeds through the formation of ibuprofenyl-CoA, which then enters a unique catabolic pathway.
Several bacterial strains, including Sphingomonas sp. Ibu-2 and Rhizorhabdus wittichii MPO218, have been identified as capable of degrading ibuprofen. nih.govmdpi.com The initial step in these bacterial degradation pathways is the activation of ibuprofen to ibuprofenyl-CoA, a reaction catalyzed by an ibuprofen-CoA ligase. plos.orgnih.gov This thioester is then channeled into a series of enzymatic reactions leading to the breakdown of the aromatic ring.
The degradation of ibuprofen in these bacteria is an aerobic process and involves a set of specialized enzymes encoded by gene clusters specific to this metabolic capability. The identification of these pathways has provided valuable insights into the microbial catabolism of pharmaceutical compounds in the environment.
Following its formation, ibuprofenyl-CoA is targeted by a key enzyme, ibuprofen-CoA 1,2-dioxygenase. This enzyme catalyzes the dihydroxylation of the aromatic ring, a crucial step that prepares the molecule for subsequent cleavage. plos.orgnih.gov The product of this reaction is a dihydroxylated ibuprofenyl-CoA intermediate.
The subsequent step involves a thiolase, which acts on the dihydroxylated intermediate to cleave the aromatic ring. plos.org This reaction results in the formation of isobutylcatechol and propionyl-CoA. plos.org The isobutylcatechol then undergoes further degradation through a meta-cleavage pathway, ultimately leading to intermediates that can enter central metabolism. plos.org This bacterial pathway represents a complete mineralization of the ibuprofen molecule, a process not observed in mammalian metabolism.
| Enzyme | Function |
|---|---|
| Ibuprofen-CoA Ligase | Activates ibuprofen to ibuprofenyl-CoA |
| Ibuprofen-CoA 1,2-Dioxygenase | Dihydroxylates the aromatic ring of ibuprofenyl-CoA |
| Thiolase | Cleaves the aromatic ring of the dihydroxylated intermediate |
Genetic Basis of Ibuprofenyl-CoA Catabolism in Specific Bacterial Strains (e.g., Sphingomonas spp., Rhizorhabdus wittichii)
The microbial breakdown of ibuprofen is initiated by its activation to a coenzyme A (CoA) thioester, ibuprofenyl-CoA. The subsequent catabolism of this intermediate is orchestrated by a conserved set of genes, particularly well-characterized in strains from the Sphingomonadaceae family, such as Sphingomonas spp. (strain Ibu-2) and Rhizorhabdus wittichii (strain MPO218). nih.govnih.govnih.gov
Research has identified a core gene cluster, designated ipf (ibuprofen pathway), that encodes the enzymes for the "upper pathway" of ibuprofen degradation. nih.govnih.gov This pathway converts ibuprofen into central metabolites. The initial step is the ligation of coenzyme A to ibuprofen, a reaction catalyzed by an aromatic CoA ligase encoded by the ipfF gene. nih.gov
Following its activation to ibuprofenyl-CoA, the molecule undergoes dioxygenation of the aromatic ring, a critical step catalyzed by a dioxygenase system whose components are encoded by ipfA and ipfB. nih.gov Subsequent reactions, mediated by enzymes encoded by ipfD (a thiolase) and ipfE (a protein with a domain of unknown function), lead to the cleavage of the ibuprofenyl-CoA molecule. nih.govnih.gov This cleavage yields two primary metabolites: 4-isobutylcatechol (B3248122) and propionyl-CoA. nih.gov In Sphingomonas Ibu-2, additional genes, ipfH and ipfI, which encode a ferredoxin and reductase system, are also required for full metabolic activity. nih.gov
While the ipf gene cluster for the upper pathway is conserved, studies on Rhizorhabdus wittichii MPO218 have also identified genes responsible for the "lower pathway," which involves the further degradation of 4-isobutylcatechol. nih.govnih.gov Genes such as ipfL and ipfM have been identified as essential for these subsequent steps. nih.gov
Below is a summary of the key genes involved in the upper pathway of ibuprofenyl-CoA catabolism in these bacterial strains.
| Gene | Predicted Enzyme/Protein Function | Bacterial Strain(s) |
| ipfF | Aromatic CoA Ligase | Sphingomonas spp., R. wittichii |
| ipfA | Dioxygenase (Large Subunit) | Sphingomonas spp., R. wittichii |
| ipfB | Dioxygenase (Small Subunit) | Sphingomonas spp., R. wittichii |
| ipfD | Thiolase | Sphingomonas spp., R. wittichii |
| ipfE | DUF35 Domain Protein | Sphingomonas spp., R. wittichii |
| ipfH | Ferredoxin Reductase | Sphingomonas spp. |
| ipfI | Ferredoxin | Sphingomonas spp. |
Integration of Ibuprofenyl-CoA Metabolites into Core Microbial Metabolic Cycles (e.g., Methylmalonyl-CoA Pathway)
The degradation of ibuprofenyl-CoA generates metabolites that are readily assimilated into the central metabolism of the bacteria. A key product of this catabolic pathway is propionyl-CoA. nih.gov This three-carbon molecule serves as a crucial link, connecting the degradation of a xenobiotic compound to core anabolic and catabolic cycles.
The primary route for the assimilation of propionyl-CoA in these microorganisms is the methylmalonyl-CoA pathway. nih.govfiveable.me Genetic studies in R. wittichii MPO218 have identified a specific chromosomal region, distinct from the plasmid-borne ipf genes, that is required for the metabolism of propionyl-CoA via this pathway. nih.govnih.gov
The methylmalonyl-CoA pathway transforms propionyl-CoA into succinyl-CoA, an intermediate of the citric acid (Krebs) cycle, in a series of enzymatic steps. wikipedia.orgresearchgate.net
Carboxylation: Propionyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to yield D-methylmalonyl-CoA. wikipedia.orgnih.gov
Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase. nih.gov
Isomerization: Finally, the enzyme methylmalonyl-CoA mutase, which requires a vitamin B12 derivative (adenosylcobalamin) as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgresearchgate.net
By converting propionyl-CoA to succinyl-CoA, the bacterial cell effectively channels carbon from the breakdown of ibuprofen into the citric acid cycle. fiveable.mewikipedia.org This integration allows the organism to utilize the xenobiotic compound as a source of both carbon and energy, supporting cellular growth and maintenance.
The key enzymatic steps for integrating propionyl-CoA into central metabolism are outlined below.
| Step | Substrate | Enzyme | Product |
| 1 | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA |
| 2 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA |
| 3 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Succinyl-CoA |
Interactions of Ibuprofenyl Coa with Endogenous Biochemical Pathways
Impact on Coenzyme A Homeostasis and Availability
The formation of ibuprofenyl-CoA directly influences the cellular pool of free CoA, a ubiquitous cofactor essential for numerous metabolic reactions, including fatty acid synthesis and oxidation, and the citric acid cycle. wikipedia.orguni.luidrblab.net
Sequestration of Coenzyme A by Ibuprofenyl-CoA Formation
The metabolic inversion of (R)-ibuprofen to its more pharmacologically active (S)-enantiomer involves the initial formation of a CoA thioester, (R)-ibuprofenyl-CoA. This reaction is primarily mediated by long-chain fatty acyl-CoA synthetase. wikipedia.orgcore.ac.uknih.govnih.govlipidmaps.org The conversion of ibuprofen (B1674241) into its CoA conjugate effectively sequesters free CoA, making it less available for its endogenous metabolic roles. Studies using isolated rat hepatocytes have demonstrated a substantial dose- and time-dependent sequestration of reduced CoA (CoASH) in the presence of (R)-ibuprofen.
The enzymes responsible for forming these xenobiotic-CoA conjugates, such as acyl-CoA synthetases (ACSs), are the same enzyme systems that activate endogenous fatty acids through CoA conjugation. This shared enzymatic machinery means that the formation of ibuprofenyl-CoA can directly compete with and potentially inhibit the activation of natural fatty acids. The efficiency of ibuprofenyl-CoA formation can vary across species and subcellular fractions. For instance, rat whole liver homogenate was found to be approximately four-fold more efficient at forming ibuprofenyl-CoA than human whole liver homogenate. Rat liver microsomes were approximately two-fold more efficient than rat whole liver homogenate, while rat liver mitochondria showed similar efficiency to whole liver homogenate. nih.gov
Table 1: Efficiency of Ibuprofenyl-CoA Formation in Rat and Human Liver Preparations
| Liver Preparation | Relative Efficiency (Vmax/KM, ml/min/mg protein) nih.gov |
| Rat Whole Liver Homogenate | 0.022 ± 0.005 |
| Human Whole Liver Homogenate | 0.005 ± 0.004 |
| Rat Liver Microsomes | 0.047 ± 0.019 |
| Rat Liver Mitochondria | 0.027 ± 0.017 |
Influence on Intracellular Coenzyme A Pools and Turnover
Intracellular CoA is compartmentalized within eukaryotic cells, with distinct pools in the cytosol, mitochondria, and peroxisomes. Mitochondrial CoA concentrations are significantly higher (2–5 mM) compared to cytosolic levels (0.02–0.14 mM), reflecting their different metabolic roles. uni.luidrblab.net The formation of xenobiotic-CoA thioesters, including ibuprofenyl-CoA, has the potential to disrupt these intracellular CoA pools. wikipedia.orgcore.ac.uk
Furthermore, the formation and hydrolysis of ibuprofenyl-CoA can be modulated by other xenobiotics. For instance, pivalic acid, another carboxylic acid, can drastically deplete intracellular CoA pools by forming a slowly metabolized CoA thioester. This depletion can, in turn, influence the metabolism of ibuprofen by competing for CoA in thioester formation and stimulating the hydrolysis of ibuprofenyl-CoA.
Modulation of Lipid Metabolism by Ibuprofenyl-CoA
Ibuprofenyl-CoA's structural similarity to endogenous acyl-CoA molecules allows it to interact with and modulate various enzymes and pathways involved in lipid metabolism.
Interference with Fatty Acid Activation and Beta-Oxidation Pathways
The enzymes responsible for the activation of both endogenous fatty acids and xenobiotic carboxylic acids, the acyl-CoA synthetases (ACSs), are the same. This shared metabolic machinery means that ibuprofen, upon conversion to ibuprofenyl-CoA, can interfere with the normal activation of fatty acids. Long-chain acyl-CoA synthetases (ACSLs), which are rate-limiting enzymes in fatty acid metabolism, catalyze the biotransformation of fatty acids to fatty acyl-CoA. Studies have shown that the enzyme responsible for (R)-ibuprofenoyl-CoA synthesis is identical to long-chain acyl-CoA synthetase, suggesting direct competition for this enzyme. lipidmaps.org
Beyond activation, xenobiotic-CoA conjugates, including ibuprofenyl-CoA, have been shown to undergo β-oxidation and inhibit enzymes crucial for this process. Beta-oxidation is the primary pathway for fatty acid breakdown, occurring in both mitochondria and peroxisomes, yielding acetyl-CoA for energy production. Ibuprofen, alongside valproic acid, serves as an example of a xenobiotic carboxylic acid that can inhibit enzymes involved in β-oxidation. The inhibition of mitochondrial β-oxidation by (R)-ibuprofen is partly attributed to the sequestration of CoA as this compound.
The transport of long-chain fatty acids into the mitochondrial matrix, a prerequisite for mitochondrial β-oxidation, is mediated by carnitine. Xenobiotic-CoAs can reduce or deplete carnitine levels, thereby impacting fatty acid transport. Carnitine palmitoyltransferase-1 (CPT1), a key enzyme in this transport, is a potential target for such interference.
Effects on Mitochondrial and Peroxisomal Metabolic Functions
The formation of ibuprofenyl-CoA occurs in various cellular compartments, with relevant enzymes found predominantly in the endoplasmic reticulum (ACSLs) and mitochondria (ACSMs). The presence of ibuprofenyl-CoA can directly impact mitochondrial function. (R)-Ibuprofen has been shown to significantly perturb mitochondrial ketogenesis and uncouple mitochondrial oxidative phosphorylation. This uncoupling can lead to a reduction in mitochondrial ATP production, thereby affecting cellular energy status.
Xenobiotic-CoAs can interfere with enzymes of the respiratory chain and uncouple oxidative phosphorylation. While mitochondrial β-oxidation is highly efficient in converting acyl-CoA to acetyl-CoA, peroxisomal β-oxidation operates differently, and its intermediates may accumulate within cells. Acyl-CoA thioesterases (ACOT-1 and ACOT-2) play a role in hydrolyzing 2-arylpropionic acid (2-APA)-CoA esters, including ibuprofenyl-CoA. ACOT-2, a mitochondrial enzyme, is particularly important in regulating mitochondrial free CoA levels, suggesting its involvement in mitigating the impact of xenobiotic-CoA conjugates on mitochondrial metabolism.
Potential Inhibition of Key Enzymes in Lipid Biosynthesis (e.g., Acetyl-CoA Carboxylase)
A significant interaction of ibuprofenyl-CoA in lipid metabolism is its potent inhibition of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in de novo fatty acid synthesis.
Research has demonstrated that the CoA esters of anti-inflammatory drugs like ibuprofen and fenoprofen (B1672519) are strong inhibitors of rat liver ACC. Specifically, (S)-ibuprofenyl-CoA exhibits a potent inhibitory effect on rat liver acetyl-CoA carboxylase, with a Ki value of 0.7 µM, making it 15-fold more potent than this compound. This inhibition of ACC by ibuprofenyl-CoA suggests that some of the biological effects observed with these drugs in animals may be mediated through the disruption of fatty acid synthesis. Inhibition of ACC can lead to reduced fat content by simultaneously inhibiting de novo lipogenesis and increasing fatty acid oxidation, partly by increasing carnitine palmitoyltransferase 1 (CPT1) activity.
Table 2: Inhibitory Potency of Ibuprofenyl-CoA Enantiomers on Rat Liver Acetyl-CoA Carboxylase
| Compound | Ki (µM) | Relative Potency (vs. This compound) |
| (S)-Ibuprofenyl-CoA | 0.7 | 15-fold more potent |
| This compound | Not specified, but 15-fold less potent than (S)-enantiomer | 1 |
Interplay with Xenobiotic Metabolism
The metabolic pathways involving ibuprofenyl-CoA are not isolated but are subject to complex interactions with other xenobiotics. These interactions can manifest as competition for shared enzymatic machinery or modulation of the rates of formation and hydrolysis of the CoA conjugate.
Competition for Acyl-CoA Synthetases with Other Xenobiotic Carboxylic Acids
The formation of ibuprofenyl-CoA is catalyzed by acyl-CoA synthetases, enzymes that exhibit broad substrate specificity, enabling them to activate both endogenous fatty acids and various xenobiotic carboxylic acids wikipedia.orgwikidata.org. Research indicates that long-chain acyl-CoA synthetase (LACS) is identical to R-ibuprofenoyl-CoA synthetase, mediating the initial thioester formation for ibuprofen and other fatty acid-like xenobiotics wikipedia.orgfishersci.iewikipedia.org.
Studies on the inhibition of ibuprofenyl-CoA formation have revealed competition with both endogenous fatty acids and other xenobiotics. For instance, palmitic acid (a long-chain fatty acid) and octanoic acid (a medium-chain fatty acid) were found to inhibit ibuprofenyl-CoA formation in rat liver homogenate more efficiently than the xenobiotic bezafibrate (B1666932) flybase.orgwikipedia.org. In contrast, propionic acid showed no inhibitory effect flybase.orgwikipedia.org. Among tested xenobiotics, (S)-ibuprofen itself and bezafibrate demonstrated substantial inhibitory effects on ibuprofenyl-CoA formation flybase.org. This competitive interaction underscores the shared enzymatic machinery utilized by diverse carboxylic acids, both endogenous and xenobiotic.
The following table summarizes the inhibitory effects of various compounds on ibuprofenyl-CoA formation:
| Inhibitor | Type of Compound | Effect on Ibuprofenyl-CoA Formation (Ki or qualitative) | Reference |
| Palmitic acid | Endogenous Fatty Acid | Strong inhibition (Ki = 0.005 mM) | flybase.orgwikipedia.org |
| Octanoic acid | Endogenous Fatty Acid | Moderate inhibition (Ki = 0.19 mM) | flybase.orgwikipedia.org |
| Propionic acid | Endogenous Fatty Acid | No effect | flybase.orgwikipedia.org |
| Bezafibrate | Xenobiotic (Fibrate) | Substantial inhibition (Ki = 0.85 mM) | flybase.orgwikipedia.org |
| (S)-Ibuprofen | Xenobiotic (NSAID) | Substantial inhibition (Ki = 0.095 mM in rats, 0.32 mM in human tissue) | flybase.org |
Modulation of Ibuprofenyl-CoA Metabolism by Other Xenobiotics
The metabolic fate of ibuprofenyl-CoA can be significantly modulated by the presence of other xenobiotics, influencing both its formation and subsequent hydrolysis. Studies using isolated rat hepatocytes have provided detailed insights into these interactions by quantifying changes in rate constants for various metabolic steps.
Coincubation with cytochrome P450 (CYP) inhibitors, such as metyrapone (B1676538) and proadifen, resulted in a notable increase in the fractional inversion of (R)-ibuprofen and an elevated area under the curve (AUC) for ibuprofenyl-CoA. This modulation is attributed to the reduction of R- and S-ibuprofen oxidation rates by these inhibitors wikipedia.orgwikipedia.orgwikipedia.org.
Conversely, carboxylic acid xenobiotics like valproic acid and pivalic acid significantly impacted ibuprofenyl-CoA kinetics. These compounds reduced the rate constant for ibuprofenyl-CoA formation (K12) and simultaneously increased the rate constant for its hydrolysis (K21), leading to a substantial decrease in the AUC of ibuprofenyl-CoA wikipedia.orgwikipedia.orgwikipedia.org. Valproic acid was also observed to reduce the oxidation rates of both R- and S-ibuprofen wikipedia.orgwikipedia.org. Another xenobiotic, p-nitrobenzoic acid, specifically increased the hydrolysis rate (K21) of ibuprofenyl-CoA and reduced its AUC without affecting the fractional inversion wikipedia.orgwikipedia.orgwikipedia.org. These findings suggest that different xenobiotics can exert distinct modulatory effects on the complex metabolic network involving ibuprofenyl-CoA.
The following table details the impact of various xenobiotics on key metabolic parameters of ibuprofen and ibuprofenyl-CoA in isolated rat hepatocytes:
| Xenobiotic (50 µM) | K12 (Ibuprofenyl-CoA Formation) | K10 (R-Ibuprofen Oxidation) | K21 (Ibuprofenyl-CoA Hydrolysis) | Fractional Inversion of R-Ibuprofen | AUC of Ibuprofenyl-CoA | Reference |
| Control | 1.306 hr⁻¹ | 0.284 hr⁻¹ | 6.858 hr⁻¹ | 0.75 | 203.8 µM min | wikipedia.orgwikipedia.orgwikipedia.org |
| Metyrapone | - | Reduced | - | Increased (116% of control) | Increased (145% of control) | wikipedia.orgwikipedia.orgwikipedia.org |
| Proadifen | - | Reduced | - | Increased (127% of control) | Increased (144% of control) | wikipedia.orgwikipedia.orgwikipedia.org |
| Valproic acid | Significantly Reduced | Reduced | Increased | Unchanged | Significantly Reduced (57% of control) | wikipedia.orgwikipedia.orgwikipedia.org |
| Pivalic acid | Significantly Reduced | - | Increased | Unchanged | Significantly Reduced (28% of control) | wikipedia.orgwikipedia.orgwikipedia.org |
| p-nitrobenzoic acid | - | - | Significantly Increased | Unchanged | Reduced (44% of control) | wikipedia.orgwikipedia.orgwikipedia.org |
Note: K12, K10, K21 represent first-order rate constants. AUC is the Area Under the Curve.
Advanced Methodologies for Ibuprofenyl Coa Research
Chemical Synthesis and Derivatization for Reference Standards
The chemical synthesis of ibuprofenyl-CoA is fundamental for generating reliable reference standards, which are indispensable for analytical method development, quality control, and regulatory submissions. For studies involving the chiral inversion of ibuprofen (B1674241), the synthesis of individual (R)-, (S)-, and racemic ibuprofenyl-CoA is required. capes.gov.brresearchgate.net
The general pathway for the formation of acyl-CoA thioesters, including ibuprofenyl-CoA, involves a two-step, ATP-dependent reaction catalyzed by acyl-CoA synthetases (ACSs). First, the carboxylic acid moiety of ibuprofen is activated by adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate (ibuprofenyl-AMP) intermediate, with the release of pyrophosphate (PPi). Subsequently, the adenylate group is displaced by coenzyme A (CoA), resulting in the formation of the energy-rich thioester bond of ibuprofenyl-CoA. researchgate.netacs.org This synthesized material serves as a benchmark for identifying and quantifying the endogenous metabolite in biological samples.
Reference standards are critical for ensuring the accuracy and reliability of analytical results. They are characterized extensively to provide structural elucidation and comprehensive data, supporting the development and validation of analytical methods. purisys.comsigmaaldrich.com
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of ibuprofenyl-CoA and its related metabolites in complex biological matrices.
HPLC, particularly reversed-phase HPLC (RP-HPLC), is broadly applied for measuring various coenzyme A (CoA) species in biological samples. Due to the presence of an adenosine moiety in their structure, CoA compounds, including ibuprofenyl-CoA, can be detected by their ultraviolet (UV) absorbance, typically in the 254-260 nm range. psu.edu The detection limits for CoA compounds using this technique are generally in the range of 3–12 picomoles. psu.edu Recent advancements in ultra-HPLC (UHPLC) and the use of analytical columns with smaller particle sizes are expected to further enhance separation quality and reduce analysis times. psu.edu
Given that ibuprofenyl-CoA is a key intermediate in the chiral inversion of ibuprofen, the ability to resolve its enantiomers is paramount. Chiral chromatography is the technique of choice for separating stereoisomers, which possess identical physicochemical properties but differ in their three-dimensional arrangement. ajol.info
Two primary approaches are employed for enantiomeric resolution:
Indirect Enantiomeric Resolution: This method involves the derivatization of the enantiomers with an auxiliary chiral reagent to convert them into diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., melting points, boiling points, solubilities), allowing their separation by conventional achiral chromatographic techniques. ajol.infokcl.ac.uk For instance, the enantiomers of ibuprofen have been derivatized with (R)-1-(naphth-1-yl)ethylamine to yield diastereomeric amides, which were then separated by reversed-phase HPLC. kcl.ac.uk
Direct Enantiomeric Resolution: This approach utilizes a chromatographic system where either the mobile phase or, more commonly, the stationary phase is chiral. The chiral stationary phase (CSP) interacts differently with each enantiomer, leading to their separation. ajol.info Derivatized cellulose-based CSPs (e.g., Chiracel OD) and derivatized amylose-based CSPs (e.g., Chiralpak AD) have been successfully used for the direct resolution of ibuprofen enantiomers and their metabolites. kcl.ac.uk An Epitomize CSP-1C column, which employs cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) as the chiral receptor, has demonstrated baseline separation of racemic ibuprofen. chromatographyonline.com
The ability to determine the enantiomeric composition of ibuprofenyl-CoA is crucial for understanding the stereospecificity of metabolic enzymes involved in its formation and subsequent transformations.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a cornerstone technique for comprehensive metabolite profiling and identification, particularly in drug metabolism and pharmacokinetics (DMPK) studies. sciex.comevotec.com This technique offers unparalleled sensitivity, high mass resolution, and high mass accuracy, which are critical for detecting, identifying, and structurally characterizing drug metabolites, including those related to ibuprofenyl-CoA. sciex.comfrontiersin.org
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling strategies provide powerful tools for unraveling the intricate mechanisms of metabolic transformations, offering insights into bond breaking and formation events.
Deuterium (B1214612) labeling, in conjunction with stereoselective gas chromatography-mass spectrometry (GC-MS) or LC-MS, has been instrumental in elucidating the mechanism of the chiral inversion of (R)-ibuprofen to (S)-ibuprofen, a process mediated by ibuprofenyl-CoA. nih.govnih.gov
Key findings from deuterium labeling studies have provided critical insights into the stereochemical inversion pathway:
Retention of Deuterium at C-3: Studies involving R-(-)-ibuprofen labeled with deuterium at the beta-methyl (C-3) position demonstrated that the conversion to S-(+)-ibuprofen occurs with complete retention of the deuterium label at this position. nih.gov This suggests that the C-3 position is not directly involved in the bond-breaking and re-forming steps during the inversion.
Loss of Deuterium at C-2: Conversely, when R-ibuprofen was labeled with deuterium at the alpha-carbon (C-2), the chiral inversion process resulted in the quantitative loss of this deuterium atom. nih.gov This observation is crucial as it points to the C-2 position as the site of stereochemical change.
Enolate Intermediate Formation: Based on these findings, a widely accepted mechanism for chiral inversion involves the stereoselective formation of the coenzyme A thioester of (R)-ibuprofen (R-ibuprofenyl-CoA) as a key intermediate. This thioester then undergoes conversion to a symmetrical enolate tautomer, from which racemization or epimerization occurs. nih.gov This enolate intermediate allows for the loss of stereochemical information at the C-2 position and subsequent re-protonation from either face, leading to the formation of the (S)-enantiomer. The involvement of Coenzyme A and ATP in this process has been confirmed. researchgate.net
Exclusion of 2,3-Dehydroibuprofen Intermediate: The complete retention of deuterium at C-3 and the quantitative loss at C-2 rule out a mechanism involving a 2,3-dehydroibuprofen intermediate, which would imply a desaturation/reduction sequence. nih.gov
These deuterium labeling studies have provided compelling evidence for the precise molecular events underlying the metabolic chiral inversion of ibuprofen, highlighting the central role of ibuprofenyl-CoA and its transformation through an enolate intermediate.
Stable Isotope Tracer Studies in Metabolic Flux Analysis
Stable isotope tracer studies, coupled with metabolic flux analysis (MFA), are powerful tools for unraveling the intricate network of biochemical reactions involving Ibuprofenyl-CoA. This methodology involves introducing molecules labeled with non-radioactive isotopes (e.g., Carbon-13 [¹³C], Nitrogen-15 [¹⁵N], or Deuterium [²H]) into a biological system and subsequently tracking their incorporation into downstream metabolites ox.ac.ukmdpi.comfrontiersin.orgnih.govnih.gov. By observing the distribution of these labeled atoms (isotopomers) within various metabolic intermediates, researchers can quantitatively determine the rates (fluxes) of specific metabolic pathways. ox.ac.ukmdpi.comfrontiersin.orgnih.gov
For Ibuprofenyl-CoA, stable isotope tracing is invaluable for:
Elucidating Chiral Inversion Pathways: The interconversion of (R)-ibuprofen to (S)-ibuprofen proceeds via the formation of (R)-ibuprofenyl-CoA, which is then racemized to (S)-ibuprofenyl-CoA by AMACR, followed by hydrolysis to (S)-ibuprofen nih.govwikipedia.orgaacrjournals.orgresearchgate.net. By administering ¹³C-labeled (R)-ibuprofen, researchers can trace the carbon atoms through the formation of this compound, its racemization, and subsequent hydrolysis, providing quantitative data on the flux through this inversion pathway.
Investigating Bacterial Degradation: In environmental microbiology, stable isotope probing (SIP) can be used to identify microorganisms that degrade ibuprofen and to track the flow of carbon from ibuprofen into microbial biomass and metabolic intermediates, including postulated ibuprofenyl-CoA adducts csic.es.
Detailed Research Findings: While specific data tables for Ibuprofenyl-CoA derived directly from stable isotope tracer studies are not widely published as standalone results, the principle is well-established for understanding drug metabolism. A hypothetical application would involve administering [U-¹³C]-ibuprofen (uniformly ¹³C-labeled ibuprofen) to a biological system (e.g., liver microsomes or bacterial cultures). The resulting Ibuprofenyl-CoA would then be analyzed by mass spectrometry or NMR to determine the ¹³C enrichment and isotopomer distribution.
Example of Expected Data from [U-¹³C]-Ibuprofen Tracer Study:
| Metabolite | Isotopic Labeling Pattern (Expected) | Analytical Technique | Implication for Flux Analysis |
| [U-¹³C]-Ibuprofen | All carbons ¹³C | MS, NMR | Initial tracer input |
| [U-¹³C]-Ibuprofenyl-CoA | All carbons ¹³C | MS (m/z shift), NMR | Confirmation of CoA ligation, flux into this intermediate |
| [U-¹³C]-Propionyl-CoA | Specific carbons ¹³C (from side chain) | MS, NMR | Indication of side-chain cleavage pathways involving Ibuprofenyl-CoA csic.es |
| [U-¹³C]-Isobutylcatechol | Specific carbons ¹³C (from aromatic ring) | MS, NMR | Evidence of aromatic ring activation and cleavage csic.es |
This type of data would allow researchers to quantify the rate of Ibuprofenyl-CoA formation, its turnover, and its channeling into subsequent metabolic or degradation pathways. Mass spectrometry (MS) is particularly effective for detecting and quantifying the different isotopomers due to their distinct mass-to-charge (m/z) ratios, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide atom-specific labeling information ox.ac.uk.
Spectroscopic Techniques for Structural Characterization (excluding basic properties)
Spectroscopic techniques provide critical insights into the molecular structure, conformation, and interactions of Ibuprofenyl-CoA, moving beyond simple identification to detailed characterization.
Mass spectrometry (MS) is an indispensable tool for the structural characterization of complex biomolecules like Ibuprofenyl-CoA. It provides highly accurate molecular weight information and, crucially, fragmentation patterns that reveal structural subunits and connectivity researchgate.netarcjournals.org. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are commonly employed for this purpose. researchgate.netbiocompare.com
Detailed Research Findings: In studies investigating the bacterial degradation of ibuprofen, Ibuprofenyl-CoA has been identified using HPLC-MS/MS. For instance, a study reported the HPLC-MS/MS spectrum of a peak corresponding to Ibuprofenyl-CoA, showing a parent ion with a mass-to-charge ratio (m/z) of 956 in positive mode csic.es. Collision-induced dissociation (CID) experiments, where the parent ion is fragmented, yield characteristic daughter ions. These fragment ions provide a "fingerprint" that can be matched against theoretical fragmentation patterns or known standards to confirm the presence and structure of Ibuprofenyl-CoA csic.escore.ac.uk. The specific fragment sizes observed in the MS/MS spectrum allow for the elucidation of the thioester linkage between ibuprofen and coenzyme A, and the identification of characteristic fragments from both the ibuprofen moiety and the coenzyme A portion. csic.es
Example of Mass Spectrometry Data for Ibuprofenyl-CoA (Hypothetical Fragment Data based on typical CoA thioesters and ibuprofen fragmentation):
| Ion Type | m/z (Positive Mode) | Origin | Significance |
| Parent Ion | 956 | Ibuprofenyl-CoA csic.es | Molecular weight confirmation |
| Fragment Ion 1 | ~207 | Ibuprofen moiety (C₁₃H₁₈O₂) nih.govwikipedia.orgfishersci.fi | Presence of intact ibuprofen acid |
| Fragment Ion 2 | ~768 | Coenzyme A moiety (C₂₁H₃₆N₇O₁₆P₃S) minus a proton wikipedia.orgnih.gov | Presence of Coenzyme A |
| Fragment Ion 3 | Various | Cleavages within Coenzyme A backbone | Structural details of the CoA portion |
| Fragment Ion 4 | Various | Cleavages within Ibuprofen moiety | Structural details of the ibuprofen portion |
| Fragment Ion 5 | Specific to Thioester | Loss of specific groups from the thioester linkage | Confirmation of the acyl-CoA linkage |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, offering detailed atomic-level information about connectivity, stereochemistry, and conformation emerypharma.comipb.ptnih.gov. For Ibuprofenyl-CoA, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.
1D NMR (¹H NMR, ¹³C NMR):
¹H NMR: Provides information on the number of non-equivalent protons, their chemical environments (chemical shift), and their coupling to neighboring protons (multiplicity and coupling constants). For Ibuprofenyl-CoA, this would reveal characteristic signals for the aromatic protons of ibuprofen, the methyl and methylene (B1212753) protons of its isobutyl side chain, the α-proton adjacent to the thioester, and the various protons of the complex coenzyme A moiety (e.g., adenosine, pantothenate, β-mercaptoethylamine). emerypharma.combeilstein-journals.orgresearchgate.net
¹³C NMR: Provides information on the carbon skeleton, with each unique carbon atom giving a distinct signal. The chemical shifts of carbons are highly sensitive to their electronic environment, allowing for the identification of carbonyl carbons (thioester), aromatic carbons, and aliphatic carbons. beilstein-journals.orgresearchgate.net
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, providing crucial connectivity information: emerypharma.comipb.pt
COSY (Correlation Spectroscopy): Reveals through-bond correlations between coupled protons, helping to build up proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons (¹H-¹³C correlations), allowing for the assignment of proton and carbon signals simultaneously.
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is essential for establishing connectivity across quaternary carbons and identifying the thioester linkage between the ibuprofen carboxylate and the thiol of coenzyme A. This would be particularly useful for confirming the attachment point of ibuprofen to coenzyme A.
Detailed Research Findings: While direct NMR spectra of isolated Ibuprofenyl-CoA are not readily available in public domain search results, the application of NMR to ibuprofen and its metabolites, as well as to other acyl-CoA compounds, demonstrates its utility. For instance, solid-state NMR spectroscopy has been used to study the dynamics and interactions of ibuprofen within cyclodextrin (B1172386) nanosponges, providing insights into its chemical shifts and molecular motions beilstein-journals.org. Similarly, NMR is a primary tool for analyzing the structure and dynamics of coenzyme A and its derivatives nih.gov. Applying these techniques to Ibuprofenyl-CoA would involve:
Assigning all ¹H and ¹³C resonances to specific atoms in the molecule.
Confirming the thioester bond through characteristic chemical shifts (e.g., a downfield shift for the carbonyl carbon of ibuprofen upon thioester formation) and HMBC correlations across the thioester linkage.
Elucidating the stereochemistry at the chiral center of the ibuprofen moiety, especially if enantiomerically pure Ibuprofenyl-CoA is studied.
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups present within a molecule based on their characteristic vibrational frequencies arcjournals.orgsolubilityofthings.comlongdom.org. While less detailed than NMR or MS for complete structural elucidation, it provides rapid and non-destructive insights into the presence of key functionalities. arcjournals.orglongdom.org
For Ibuprofenyl-CoA, IR spectroscopy would focus on identifying vibrational modes associated with its constituent functional groups:
Thioester Linkage (R-CO-S-R'): The carbonyl (C=O) stretch of a thioester typically appears at a slightly lower wavenumber than that of an ester or carboxylic acid, often in the range of 1670-1700 cm⁻¹.
Coenzyme A Moieties: Characteristic absorptions from the phosphate (B84403) groups (P=O, P-O stretches), amide bonds (N-H stretch, C=O amide I, N-H bend amide II), and the various C-H stretches from the aliphatic and aromatic regions of the adenosine and pantothenate units would be observed.
Ibuprofen Moiety: The aromatic C=C stretches (around 1450-1600 cm⁻¹) and C-H stretches (around 2850-3000 cm⁻¹) from the isobutylphenyl group would be present.
Detailed Research Findings: While no specific IR spectrum for Ibuprofenyl-CoA was found in the search results, the general principles of IR spectroscopy for structural characterization are well-documented arcjournals.orgsolubilityofthings.comlongdom.orgresearchgate.netkurouskilab.com. The presence and position of specific absorption bands would serve as a "fingerprint" confirming the presence of the expected functional groups in Ibuprofenyl-CoA. For instance, the strong absorption of the thioester carbonyl would be a key indicator of the formation of the acyl-CoA conjugate.
Theoretical and Mechanistic Implications of Ibuprofenyl Coa Biochemistry
General Principles of Acyl-CoA Mediated Chiral Inversion for 2-Arylpropionic Acids
The chiral inversion of 2-arylpropionic acids, such as ibuprofen (B1674241), from their less active (R)-enantiomer to the pharmacologically more active (S)-enantiomer, is a well-documented metabolic process. This unidirectional inversion is mediated by acyl-CoA thioester intermediates, with Ibuprofenyl-CoA serving as a key example. The mechanism typically proceeds through three main enzymatic steps:
Stereoselective Activation : The (R)-enantiomer of the 2-arylpropionic acid is initially activated by forming a thioester conjugate with coenzyme A (CoA). This reaction is catalyzed by acyl-CoA synthetases (ACSs) and requires adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺). Notably, the (S)-enantiomer does not readily form this thioester. wikipedia.orgwikipedia.orgresearchgate.netal-edu.comscielo.brnih.govresearchgate.net
Epimerization (Racemization) : The resulting (R)-acyl-CoA thioester, specifically (R)-Ibuprofenyl-CoA, undergoes epimerization to its (S)-counterpart, (S)-Ibuprofenyl-CoA. This crucial step is catalyzed by the enzyme 2-arylpropionyl-CoA epimerase, also known as alpha-methylacyl-CoA racemase (AMACR). wikipedia.orgwikipedia.orgresearchgate.netnih.govresearchgate.netdrugbank.com
Hydrolysis : Finally, the (S)-acyl-CoA thioester is hydrolyzed to release the free, active (S)-enantiomer of the 2-arylpropionic acid. The specific hydrolases or thioesterases responsible for this final step are not yet fully characterized, though acyl-CoA thioesterase-1 (ACOT-1) and acyl-CoA thioesterase-2 (ACOT-2) have been investigated for their potential roles. wikipedia.orgresearchgate.netresearchgate.netcapes.gov.br
This entire process ensures that even when ibuprofen is administered as a racemic mixture, the inactive (R)-enantiomer is converted in vivo to the therapeutically active (S)-form, while the (S)-enantiomer remains largely unaffected. wikipedia.orgwikipedia.orgscielo.brnih.gov The liver is quantitatively the most significant tissue site for this inversion, although activity has also been observed in the kidney and other tissues. nih.govnih.govcapes.gov.br
Conceptual Frameworks for Xenobiotic-Coenzyme A Conjugate Reactivity
Xenobiotic-Coenzyme A (CoA) conjugates, including Ibuprofenyl-CoA, are formed from xenobiotic carboxylic acids (XCAs) through a two-step reaction catalyzed by acyl-CoA synthetases (ACSs). al-edu.comacs.orgescholarship.orgnih.govivoryresearch.com These conjugates are recognized as highly reactive intermediates in xenobiotic metabolism. Research indicates that xenobiotic-CoA thioesters can be equally or even more reactive toward nucleophiles than the corresponding acyl glucuronide conjugates, which have historically received more attention in studies of reactive metabolites. acs.orgacs.orgresearchgate.netnih.govnih.govacs.orgresearchgate.net
Beyond their role in chiral inversion, xenobiotic-CoA conjugates possess the propensity to interfere with endogenous lipid metabolism. This interference can occur at various sites, potentially contributing to the adverse effects or toxicity associated with these compounds. capes.gov.bracs.orgresearchgate.netnih.govacs.orgnih.gov
A significant mechanistic consequence of xenobiotic-CoA conjugate reactivity is their ability to form covalent bonds with biological macromolecules, particularly proteins. These reactions lead to the formation of drug-protein adducts. acs.orgescholarship.orgivoryresearch.comacs.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.net The electrophilic carbonyl carbon within the thioester linkage of acyl-CoA thioesters enables them to undergo non-enzyme catalyzed transacylation reactions with biological nucleophiles. researchgate.netresearchgate.net
Studies have demonstrated that Ibuprofenyl-CoA exhibits substantial levels of covalent binding to human liver microsomal proteins. For instance, covalent binding levels of 1000 pmol drug equivalent per mg protein have been reported for Ibuprofenyl-CoA, highlighting its significant reactivity. acs.org This covalent modification of proteins is considered a potential mechanism underlying idiosyncratic drug reactions and drug-induced toxicities. acs.orgivoryresearch.comacs.orgnih.govresearchgate.netresearchgate.net
The metabolism of Ibuprofenyl-CoA involves a series of specific enzyme-substrate interactions.
2-Arylpropionyl-CoA Epimerase (AMACR) : This enzyme is responsible for the epimerization of the this compound to the (S)-Ibuprofenyl-CoA. Studies using rat liver homogenates have shown that this epimerase rapidly transforms this compound to its (S)-counterpart, and it can catalyze the reaction in both directions, albeit with varying catalytic efficiencies. nih.govdrugbank.com The enzyme's activity is highly tissue-specific, predominantly occurring in the liver and kidney. nih.gov
Hydrolases/Thioesterases : These enzymes mediate the hydrolysis of the (S)-Ibuprofenyl-CoA to release the active (S)-ibuprofen. While their precise identities are less defined, ACOT-1 and ACOT-2 have been shown to hydrolyze 2-arylpropionic acid-CoA esters, suggesting a possible role in the chiral inversion pathway. researchgate.netcapes.gov.br
In vitro studies using rat and human liver homogenates have provided insights into the relative rates of epimerization and hydrolysis of Ibuprofenyl-CoA. For example, rat whole liver homogenate completely epimerized (R)- or (S)-Ibuprofenyl-CoA, but hydrolysis occurred at a slower rate. Rat liver mitochondria were most efficient at both epimerizing and hydrolyzing Ibuprofenyl-CoA. drugbank.com
The following table summarizes key kinetic parameters observed in isolated rat hepatocytes for ibuprofen and its CoA conjugate:
| Parameter | Value (hr⁻¹) | Reference |
| Formation of Ibuprofenyl-CoA (K₁₂) | 1.306 | nih.govpsu.edu |
| Hydrolysis of Ibuprofenyl-CoA (K₂₁) | 6.858 | nih.govpsu.edu |
| Oxidation of R-ibuprofen (K₁₀) | 0.284 | nih.govpsu.edu |
| Oxidation of S-ibuprofen (K₃₀) | 0.496 | nih.govpsu.edu |
| Fractional inversion of R-ibuprofen | 0.75 | nih.govpsu.edu |
| AUC for Ibuprofenyl-CoA (µM min) | 203.8 | nih.govpsu.edu |
These data indicate that the formation and hydrolysis of Ibuprofenyl-CoA are dynamic processes influenced by various factors, including the presence of other xenobiotics. nih.govpsu.edu
Evolutionary Perspectives on Enzyme Promiscuity and Xenobiotic Adaptation
The involvement of endogenous metabolic enzymes in the processing of xenobiotic compounds like ibuprofen provides an evolutionary perspective on enzyme promiscuity and adaptation. Acyl-CoA ligases, which are fundamentally involved in the synthesis and oxidation of fatty acids, also catalyze the initial CoA conjugation of xenobiotic carboxylic acids. nih.gov This overlap suggests that existing metabolic machinery has evolved to accommodate a broader range of substrates, including those not naturally occurring.
Enzyme promiscuity, where an enzyme can catalyze reactions with multiple substrates, allows organisms to adapt to novel chemical challenges. The fact that xenobiotic acyl-CoA thioesters can function as alternative substrates in pathways of intermediary metabolism, particularly those associated with lipid biosynthesis, further underscores this adaptive capacity. nih.govivoryresearch.com Differences in the degree of enantiomeric preference and efficiency of acyl-CoA synthetases across different species highlight the evolutionary variability in the handling of xenobiotics and the resulting stereochemical outcomes of bioinversion. nih.govivoryresearch.com
Future Directions in Ibuprofenyl-CoA Research
Despite significant advancements, several areas within Ibuprofenyl-CoA biochemistry warrant further investigation:
Elucidating Uncharacterized Enzymes : While acyl-CoA synthetases and 2-arylpropionyl-CoA epimerase are well-established, the specific hydrolases or thioesterases responsible for the final hydrolysis of (S)-Ibuprofenyl-CoA to (S)-ibuprofen remain poorly defined. Identifying and characterizing these enzymes would complete the understanding of the chiral inversion pathway. researchgate.netcapes.gov.br
Distinguishing Reactive Metabolite Contributions : There is a recognized need to better differentiate the roles of acyl glucuronides and xenobiotic-CoA conjugates in the bioactivation of xenobiotic carboxylic acids and their contribution to toxicity. nih.govacs.org
Long-Term Biological Consequences : The accumulation of ibuprofen residues in fatty tissue due to the incorporation of Ibuprofenyl-CoA into triglycerides and phospholipids (B1166683) raises questions about potential long-term effects, which are currently unknown and require further investigation. scielo.br
Impact on Endogenous Metabolism : A more comprehensive understanding of how Ibuprofenyl-CoA and other xenobiotic-CoA conjugates interfere with endogenous lipid metabolism, such as β-oxidation or the depletion of CoA pools, is crucial for assessing their full toxicological profile. acs.orgresearchgate.netnih.govacs.orgnih.gov
Predictive Modeling of Toxicity : Further research is needed to establish a clearer causal link between acyl-CoA intermediates and idiosyncratic drug reactions. This includes developing theoretical models and experimental approaches that can predict the propensity of new carboxylic acid drugs to form reactive acyl-CoA conjugates and their potential for adverse effects. nih.govresearchgate.net
Inter-individual Variability : Investigating the factors that contribute to inter-individual variability in the formation and hydrolysis of Ibuprofenyl-CoA, particularly in the context of co-administered xenobiotics, will be vital for personalized medicine approaches. capes.gov.brnih.govpsu.edu
These future directions underscore the continued importance of research into Ibuprofenyl-CoA biochemistry for advancing our understanding of drug metabolism, reactivity, and safety.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Ibuprofenyl-CoA in vitro?
To synthesize Ibuprofenyl-CoA, enzymatic conjugation using acyl-CoA synthetases (e.g., ACSM1) under optimized pH (7.5–8.0) and ATP/Mg²⁺-dependent conditions is standard. Characterization involves:
Q. How can researchers identify existing literature on Ibuprofenyl-CoA’s metabolic pathways?
Use academic databases (PubMed, SciFinder, Reaxys) with keywords like “Ibuprofenyl-CoA metabolism,” “acyl-CoA synthetases,” and “NSAID conjugation.” Prioritize primary literature (peer-reviewed journals) over reviews. Cross-reference citations in foundational papers (e.g., studies on ibuprofen’s chiral inversion) to trace mechanistic insights .
Q. What are the best practices for validating Ibuprofenyl-CoA’s stability in experimental conditions?
Conduct stability assays under varying temperatures (4°C, 25°C, 37°C), pH levels (5.0–9.0), and incubation times (0–24 hrs). Monitor degradation via:
- HPLC-UV to quantify residual Ibuprofenyl-CoA.
- Mass spectrometry to detect hydrolyzed byproducts (e.g., free CoA). Include negative controls (e.g., CoA without ibuprofen) to rule out nonspecific breakdown .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported enzymatic activity data for Ibuprofenyl-CoA synthetases?
Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme isoforms). Address this by:
- Replicating experiments using standardized protocols (e.g., uniform ATP concentrations, purified isoforms).
- Applying comparative kinetic modeling to assess isoform-specific catalytic efficiency.
- Cross-validating findings with structural data (e.g., X-ray crystallography of enzyme-ligand complexes) .
Q. What methodologies are effective for integrating primary data on Ibuprofenyl-CoA with secondary omics datasets?
Combine targeted metabolomics (LC-MS/MS quantification of Ibuprofenyl-CoA) with transcriptomic/proteomic data (RNA-seq, SILAC) to map metabolic networks. Use bioinformatics tools (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis. Ensure data alignment via:
- Time-course synchronization of omics samples.
- Statistical correction (e.g., Benjamini-Hochberg) for false discovery rates .
Q. How can researchers optimize in vivo models to study Ibuprofenyl-CoA’s role in drug-induced toxicity?
- Rodent models : Administer deuterium-labeled Ibuprofenyl-CoA to track tissue distribution via mass spectrometry imaging.
- Hepatocyte cultures : Use CRISPR-edited cells (e.g., ACSM1 knockouts) to isolate metabolic contributions.
- Multi-omics integration : Correlate hepatic CoA pool fluctuations with proteomic shifts in detoxification enzymes (e.g., GSTs) .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-dependent effects of Ibuprofenyl-CoA in cellular assays?
Q. How can researchers ensure data integrity when publishing Ibuprofenyl-CoA studies?
Adhere to ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate):
- Maintain raw data (spectra, chromatograms) in tamper-evident formats (e.g., PDF/A).
- Use electronic lab notebooks (e.g., LabArchives) with audit trails.
- Disclose all preprocessing steps (e.g., baseline subtraction in HPLC) .
Tables for Methodological Reference
Q. Table 1: Key Techniques for Ibuprofenyl-CoA Characterization
| Technique | Application | Example Parameters |
|---|---|---|
| LC-MS/MS | Quantification, purity assessment | ESI+, m/z 895.3 [M+H]⁺ |
| ¹³C-NMR | Thioester bond confirmation | δ 170–175 ppm (carbonyl region) |
| Enzyme Kinetics | Substrate specificity (Km, Vmax) | 0.1–10 mM ibuprofen, 37°C |
Q. Table 2: Strategies for Resolving Data Contradictions
| Issue | Approach | Example Study Design |
|---|---|---|
| Variability in enzyme kinetics | Isoform-specific purification | Compare ACSM1 vs. ACSM2 activity |
| Stability discrepancies | Accelerated degradation assays | 37°C, pH 7.4, 24-hour incubation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
